beta-Ala-Lys-N(epsilon)-AMCA

Peptide Transport Kinetics PEPT2 Selectivity Renal Drug Reabsorption

Researchers studying oligopeptide transporter isoforms face a critical gap: generic fluorescent substrates cannot discriminate PEPT2 from PEPT1 activity in co-expressing tissues. β-Ala-Lys-AMCA solves this with an ~8.4-fold higher affinity for PEPT2 (Km = 93.6 μM) over PEPT1 (Km = 783.7 μM) in renal BBMV assays. · Enables selective PEPT2 SAR studies for nephrotoxicity prediction and renal drug clearance modeling without confounding PEPT1 signal. · Uniquely accumulates in astrocytes (Km = 28 μM), absent in neurons/oligodendrocytes, enabling cell-type-specific glial transport studies. · Supplied as lyophilized TFA salt, ≥95% purity; non-cleavable intrinsic fluorescence eliminates enzymatic cleavage artifacts inherent to AMC-based probes.

Molecular Formula C21H28N4O6
Molecular Weight 432.5 g/mol
Cat. No. B12371484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ala-Lys-N(epsilon)-AMCA
Molecular FormulaC21H28N4O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1
InChIKeyBXZFTTVQAOLWHY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ala-Lys-N(epsilon)-AMCA — Fluorescent Reporter for Oligopeptide Transporters


beta-Ala-Lys-N(epsilon)-AMCA (CAS 180342-52-3), also referred to as β-alanyl-L-lysyl-Nε-7-amino-4-methylcoumarin-3-acetic acid, is a synthetic, non-cleavable, fluorophore-conjugated dipeptide [1]. It consists of a β-alanine-lysine dipeptide backbone where the Nε-amine of the lysine side chain is acylated by the blue-fluorescent dye 7-amino-4-methylcoumarin-3-acetic acid (AMCA) [2]. This compound functions primarily as a highly specific reporter substrate for proton-coupled oligopeptide transporters (POTs/SLC15 family), notably mammalian PEPT1 (SLC15A1) and PEPT2 (SLC15A2), enabling quantitative, fluorescence-based measurement of transport activity in real time without requiring enzymatic cleavage for signal generation [3]. Its molecular weight is 431.49 g/mol, with a purity typically >95% and supplied as a TFA salt in lyophilized form [4].

beta-Ala-Lys-N(epsilon)-AMCA: Substitution Risks


Substituting beta-Ala-Lys-N(epsilon)-AMCA with another fluorophore-conjugated dipeptide reporter, such as the D-stereoisomer D-Ala-Lys-AMCA or AMC (7-amino-4-methylcoumarin)-based substrates, introduces categorical experimental risk. Unlike AMC conjugates that require post-uptake enzymatic cleavage to release a fluorescent signal (introducing a confounding variable), beta-Ala-Lys-AMCA is inherently fluorescent and is transported in an unmetabolized form, allowing direct correlation of signal intensity with transporter activity [1]. Critically, this compound selectively reports on specific transporter isoforms, predominantly the high-affinity PEPT2 transporter, with quantitatively distinct kinetic parameters compared to PEPT1 [2]. Its D-Ala isomer counterpart, D-Ala-Lys-AMCA, exhibits markedly different transport kinetics and is preferentially transported by PEPT1 rather than PEPT2 [3]. The position of the AMCA label at the Nε-amine of lysine—rather than the Nα-amine—is essential for maintaining transporter recognition, as modifications to the fluorophore attachment site abolish uptake [4].

Comparative Evidence: beta-Ala-Lys-N(epsilon)-AMCA vs. Alternatives


PepT2-Selective Affinity in Renal Membrane Vesicles

In a direct comparison using renal brush border membrane vesicles (BBMV), beta-Ala-Lys-AMCA exhibited an approximately 8.4-fold higher apparent affinity for the PEPT2 transporter (BBMV from outer medulla) compared to PEPT1 (BBMV from outer cortex). This represents a clear, quantifiable differential in molecular recognition between the two transporter subtypes that is exploited to discriminate PEPT1 from PEPT2 activity [1]. By contrast, the D-Ala isomer (D-Ala-Lys-AMCA) is preferentially transported by PEPT1 and is established as a PEPT1-selective substrate rather than a dual-transporter reporter [2].

Peptide Transport Kinetics PEPT2 Selectivity Renal Drug Reabsorption

Astrocyte-Selective Accumulation in Brain Cultures

Fluorescence microscopy in primary rat brain cell cultures revealed that beta-Ala-Lys-Nepsilon-AMCA specifically accumulates in astrocytes (type I and II) and O-2A progenitor cells, with no detectable uptake in differentiated oligodendrocytes or neurons [1]. This cell-type selectivity within the central nervous system qualitatively differentiates it from D-Ala-Lys-AMCA, which is preferentially accumulated by enterocytes and hepatic cells rather than glial cells [2][3].

Astrocyte Biology Oligopeptide Transport Neuropharmacology

hPepT2-Mediated Uptake in Glioblastoma Cells

beta-Ala-Lys-Nepsilon-AMCA uptake was specifically correlated with hPepT2 expression in primary human neoplastic glial cells. Fluorescence immunocytochemistry demonstrated robust accumulation in anaplastic cells of astrocytic lineage but not in anaplastic oligodendrocytes or neurons [1]. Northern blot analysis confirmed hPepT2 mRNA exclusively in glioblastoma cultures, not in oligodendroglioma [1]. This diagnostic selectivity is not documented for D-Ala-Lys-AMCA, which is primarily used to monitor PEPT1 function in intestinal and tumor cell contexts .

Glioblastoma PepT2 Expression Fluorescent Diagnostics

Isoform Discrimination: β-Ala- vs. D-Ala-Lys-AMCA

Kottra et al. (2013) demonstrated that β-Ala-Lys-AMCA (β-AK-AMCA) and D-Ala-Lys-AMCA (d-AK-AMCA) are transported by distinct PEPT isoforms in a species-specific manner. β-AK-AMCA was transported by vertebrate 'renal-type' peptide transporters (predominantly PEPT2), while d-AK-AMCA showed preferential transport by 'intestinal-type' transporters (PEPT1) [1]. This provides a systematic, cross-species validation that the stereochemistry of the N-terminal amino acid (β-Ala vs. D-Ala) directly determines transporter isoform selectivity.

Transporter Isoform Selectivity SLC15 Family Species-Specific Transport

beta-Ala-Lys-N(epsilon)-AMCA Application Scenarios


PEPT2 Activity Screening in Renal Drug Development

Use this compound to screen drug candidates for PEPT2-mediated renal reabsorption, leveraging its ~8.4-fold higher affinity for PEPT2 over PEPT1 (Km = 93.6 μM for PEPT2 vs. 783.7 μM for PEPT1) in renal BBMV assays [1]. Unlike D-Ala-Lys-AMCA or Gly-Sar, beta-Ala-Lys-AMCA provides a clean window into PEPT2 activity even in tissues co-expressing PEPT1, enabling selective PEPT2 SAR studies critical for nephrotoxicity prediction and renal drug clearance modeling.

Astrocyte and Glial Cell Functional Assays

Leverage the established astrocyte-selective accumulation (Km = 28 μM in astroglia-rich culture, absent in neurons and oligodendrocytes) for primary brain cell culture studies focused on glial peptide transport, astrocyte physiology, and blood-brain barrier modeling [2]. This cell-type specificity is absent in generic PEPT reporters and makes beta-Ala-Lys-AMCA uniquely suited for investigating the role of PepT2 in neuropeptide homeostasis and neuroinflammatory processes.

Glioblastoma hPepT2 Expression Profiling

Apply this compound as a fluorescence-based diagnostic reporter for hPepT2 expression in human glioma tissue, where uptake intensity is inversely correlated with tumor grade (higher PepT2 in low-grade WHO Grade II vs. high-grade WHO Grade IV gliomas) [3]. This provides a quantitative fluorescence readout for differentiating glial tumor subtypes, an application not feasible with PEPT1-selective reporters like D-Ala-Lys-AMCA.

YdgR Substrate Validation in Bacterial POT Assays

Utilize beta-Ala-Lys-AMCA as the preferred substrate for the prototypical bacterial POT YdgR from E. coli, which exhibits a strict preference for this compound over modified analogs [4]. This makes it an essential tool for bacterial transporter structure-function studies, high-throughput inhibitor screening, and understanding peptide uptake in the gut microbiome context where YdgR homologs are prevalent.

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